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Compound of Interest

Compound Name:
4'-(Benzyloxy)-2-

(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B582162 Get Quote

Technical Guide: 4'-(Benzyloxy)-2-
(trifluoromethyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical

properties of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl. Due to the limited availability

of experimental data for this specific compound, this guide also includes predicted properties

and representative experimental protocols based on structurally similar molecules.

Chemical Identity and Physical Properties
4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl is a substituted biphenyl derivative

containing a benzyloxy group and a trifluoromethyl group. These functional groups are

expected to influence its physicochemical properties, such as solubility, lipophilicity, and

metabolic stability, making it a compound of interest in medicinal chemistry and materials

science.

Table 1: Chemical Identifiers for 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl
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Identifier Value

IUPAC Name
1-(Benzyloxy)-4-(2-

(trifluoromethyl)phenyl)benzene

CAS Number 1314988-09-4[1]

Molecular Formula C₂₀H₁₅F₃O[1]

Molecular Weight 328.33 g/mol [1]

Canonical SMILES
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=

CC=C3C(F)(F)F

Table 2: Predicted and Experimental Physical Properties

Property Value Notes

Melting Point Data not available -

Boiling Point ~400.7 ± 45.0 °C

Predicted for a structurally

similar compound, 4-

(Benzyloxy)-2-fluoro-4'-

(trifluoromethoxy)-1,1'-

biphenyl.[2]

Solubility Data not available

Expected to be soluble in

common organic solvents like

dichloromethane, ethyl

acetate, and acetone, with low

solubility in water due to its

largely nonpolar structure.

pKa Data not available

The ether linkage is generally

not ionizable under

physiological conditions.

Spectroscopic Data
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Specific experimental spectroscopic data for 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl
is not readily available in the public domain. However, based on the analysis of structurally

related compounds, the following spectral characteristics can be anticipated.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons of the two biphenyl rings and the benzyl group. The protons on the trifluoromethyl-

substituted ring may exhibit coupling with the fluorine atoms. A characteristic singlet for the

benzylic methylene protons (-CH₂-) would be expected around 5.0-5.2 ppm. Aromatic

protons would appear in the range of 7.0-8.0 ppm.

¹³C NMR: The carbon NMR spectrum will show a larger number of signals corresponding to

the 20 carbon atoms in the molecule. The trifluoromethyl group will cause a characteristic

quartet for the carbon it is attached to, due to C-F coupling. The benzylic carbon signal would

be expected around 70 ppm.

2.2. Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum would likely show the molecular ion peak [M]⁺ at

m/z 328. The fragmentation pattern is expected to involve the loss of the benzyl group (C₇H₇,

m/z 91) as a prominent fragment, and potentially the loss of the trifluoromethyl group (CF₃, m/z

69).

Experimental Protocols
While a specific, validated protocol for the synthesis of 4'-(Benzyloxy)-2-
(trifluoromethyl)-1,1'-biphenyl is not published, the Suzuki-Miyaura cross-coupling reaction is

the most probable and efficient method for its preparation.

3.1. Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an

aryl halide with an arylboronic acid, which can be adapted for the synthesis of the target

molecule.
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1. Reactants:
- 2-Bromobenzotrifluoride

- 4-(Benzyloxy)phenylboronic acid
- Palladium Catalyst (e.g., Pd(PPh₃)₄)

- Base (e.g., K₂CO₃)

2. Reaction:
- Inert atmosphere (N₂ or Ar)

- Solvent (e.g., Toluene/Ethanol/Water)
- Heat (e.g., 80-100 °C)

Coupling
3. Aqueous Workup:

- Cool to room temperature
- Partition between organic solvent and water

- Separate layers

Quenching
4. Purification:

- Dry organic layer (e.g., Na₂SO₄)
- Concentrate in vacuo

- Column Chromatography (Silica gel)

Isolation 5. Product:
4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl

Final Product

Click to download full resolution via product page

Suzuki-Miyaura Coupling Workflow

Materials:

2-Bromobenzotrifluoride

4-(Benzyloxy)phenylboronic acid

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

Base (e.g., Potassium carbonate, Sodium carbonate)

Solvent system (e.g., Toluene, Ethanol, Water mixture)

Anhydrous sodium sulfate

Silica gel for column chromatography

Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

Reaction Setup: In a round-bottom flask, combine 2-bromobenzotrifluoride (1.0 eq.), 4-

(benzyloxy)phenylboronic acid (1.1 eq.), palladium catalyst (0.02-0.05 eq.), and base (2.0-

3.0 eq.).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three

times.

Solvent Addition: Add the degassed solvent system to the flask.
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Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours,

monitoring the reaction progress by thin-layer chromatography (TLC).

Workup: After completion, cool the reaction to room temperature. Dilute with an organic

solvent and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by flash column chromatography on silica

gel.

3.2. Purification and Analysis

Purification: Flash column chromatography on silica gel is a standard method for purifying

biphenyl derivatives. A gradient of ethyl acetate in hexanes is typically effective.

Analysis: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C

NMR, and mass spectrometry.

Biological Activity and Signaling Pathways
While there is no specific biological data for 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl,
many biphenyl derivatives exhibit a wide range of biological activities, including anti-

inflammatory, antimicrobial, and anticancer properties. The presence of the trifluoromethyl

group can enhance metabolic stability and binding affinity to biological targets.

Recent studies have shown that some biphenyl derivatives can act as inhibitors of the PD-

1/PD-L1 interaction, which is a critical immune checkpoint in cancer therapy. These compounds

can induce dimerization of PD-L1, leading to the inhibition of the downstream AKT-mTOR

signaling pathway and promoting apoptosis in cancer cells.
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PD-L1/AKT/mTOR Signaling Pathway
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This diagram illustrates a potential mechanism of action for biphenyl derivatives as anticancer

agents. By inhibiting PD-L1, they can disrupt the downstream signaling cascade that promotes

cell survival, ultimately leading to apoptosis.

Conclusion
4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl is a compound with potential applications in

medicinal chemistry and materials science. While experimental data on its specific properties

are limited, this guide provides a foundation for researchers by summarizing its known

identifiers, offering predictions for its physical and spectral characteristics, and detailing

relevant experimental protocols for its synthesis and potential biological evaluation. Further

experimental investigation is warranted to fully characterize this compound and explore its

therapeutic and material applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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